molecular formula C54H76N14O10 B10786669 Neuropeptide FF

Neuropeptide FF

Cat. No.: B10786669
M. Wt: 1081.3 g/mol
InChI Key: HWYCFZUSOBOBIN-AQJXLSMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Classification Within the RF-Amide Family

This compound was first isolated from bovine brain extracts in 1985 during investigations into endogenous pain-modulating substances. Initial characterization revealed its sequence as FLFQPQRFa, a heptapeptide featuring a C-terminal arginine-phenylalanine-amide (RF-amide) motif. This discovery positioned this compound within the broader RF-amide peptide family, a group of neuropeptides defined by their conserved C-terminal RF-amide signature.

The RF-amide family originated from studies of invertebrate neuropeptides, notably FMRFamide (Phe-Met-Arg-Phe-NH2), identified in the ganglia of the Venus clam (Macrocallista nimbosa) in 1977. Subsequent research demonstrated that RF-amide peptides are evolutionarily conserved across bilaterian animals, with mammalian homologs classified into subgroups based on precursor proteins and receptor interactions. This compound belongs to the this compound group, which includes Neuropeptide AF, Neuropeptide SF (RFRP-1), and Neuropeptide VF (RFRP-3).

Structural and Functional Classification
this compound is derived from the precursor protein NPFFA, which undergoes proteolytic processing to generate bioactive peptides. A second precursor, NPFFB, produces RF-amide-related peptides (RFRPs), including gonadotropin-inhibitory hormone (GnIH). These precursors are encoded by distinct genes (NPFF and NPFFR2) and interact with two G protein-coupled receptors: this compound receptor 1 (NPFFR1) and this compound receptor 2 (NPFFR2).

RF-Amide Peptide Subfamily Key Members Precursor Gene Receptor Targets
This compound Group This compound, Neuropeptide AF NPFFA NPFFR1, NPFFR2
RFRP Group Neuropeptide VF (GnIH) NPFFB NPFFR1
PrRP Group Prolactin-releasing peptide PRLH GPR10
QRFP Group Pyroglutamylated RF-amide peptide QRFP QRFPR

Table 1: Classification of RF-amide peptides and their associated genes and receptors.

The interaction between this compound and its receptors modulates diverse physiological processes, including nociception, hormonal secretion, and energy homeostasis. Notably, this compound exhibits anti-opioid activity, counteracting morphine-induced analgesia in rodent models. This functional interplay underscores its role as a regulatory counterpart to endogenous opioid systems.

Evolutionary Conservation Across Mammalian Species

This compound and its receptors display remarkable evolutionary conservation, reflecting their critical roles in vertebrate physiology. Genomic analyses reveal that the NPFF gene is present in all sequenced mammalian genomes, with high sequence homology in the coding regions of this compound precursors. For example, the human, mouse, and bovine this compound precursors share 85–90% amino acid identity, particularly in the this compound core sequence (FLFQPQRFa).

Comparative Genomics of this compound Systems
Studies in non-mammalian vertebrates further illustrate the peptide’s evolutionary depth. In teleost fish, such as the spotted sea bass (Lateolabrax maculatus), this compound precursors and receptors orthologous to mammalian NPFFR2 have been identified. Functional assays demonstrate that conserved this compound peptides regulate feeding-related neuropeptides (e.g., orexin and neuropeptide Y) in fish, mirroring their roles in mammals.

Species This compound Sequence Receptor Orthologs Physiological Roles
Human (Homo sapiens) FLFQPQRFa NPFFR1, NPFFR2 Pain modulation, hormonal regulation
Mouse (Mus musculus) FLFQPQRFa NPFFR1, NPFFR2 Opioid interaction, energy balance
Spotted sea bass (Lateolabrax maculatus) FLFQPQRFa NPFFR2-like Feeding regulation, metabolic control
Chicken (Gallus gallus) LPLRFPamide NPFFR1-like Gonadotropin inhibition

Table 2: Evolutionary conservation of this compound sequences and receptors across vertebrates.

Structural studies of this compound receptors provide additional insights into evolutionary conservation. Cryo-EM analyses of NPFFR2 bound to this compound analogs reveal conserved interactions between the RF-amide motif and transmembrane receptor domains. For instance, the arginine residue at position −2 forms a salt bridge with a conserved glutamate in NPFFR2’s ligand-binding pocket, a feature shared across mammalian and avian receptors. These structural motifs likely underpin the peptide’s conserved activation mechanisms.

Functional Conservation in Pain and Feeding Pathways The anti-opioid activity of this compound is evolutionarily conserved, observed in both rodents and primates. Similarly, its role in adipose tissue macrophage regulation—critical for metabolic health—is preserved in mammals, suggesting ancient origins in energy homeostasis. In basal vertebrates like lampreys, RF-amide peptides homologous to this compound influence pituitary hormone secretion, indicating early diversification of neuroendocrine functions.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYCFZUSOBOBIN-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H76N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of NPFF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the active peptide .

Scientific Research Applications

Pain Modulation

Mechanism of Action
NPFF interacts with two G protein-coupled receptors, Neuropeptide FF Receptor 1 (NPFFR1) and this compound Receptor 2 (NPFFR2), which are implicated in pain regulation. Research indicates that NPFF can either enhance or inhibit opioid-induced analgesia based on the administration route and dosage. For instance, in models of inflammatory and neuropathic pain, NPFF has been shown to dose-dependently reduce allodynic responses .

Case Study: Opioid Interaction
A study demonstrated that NPFF can modulate morphine analgesia differently depending on its administration site. Intracerebroventricular injections of NPFF were found to attenuate morphine-induced tail-flick latency in rats, suggesting a complex role in opioid tolerance and dependence .

Opioid Side Effects

Therapeutic Potential
NPFF has emerged as a potential therapeutic agent to mitigate the side effects associated with opioid use. Antagonists of NPFF receptors may enhance the efficacy of opioids while reducing adverse effects such as constipation and respiratory depression. Current research is focusing on developing selective NPFFR antagonists to further explore this application .

Cardiovascular Regulation

Role in Blood Pressure Control
Recent studies indicate that NPFF plays a significant role in regulating blood pressure through autocrine signaling mechanisms in the kidneys. The presence of NPFF has been confirmed in mouse serum and kidney tissues, where it appears to inhibit cAMP production, suggesting a regulatory role in renal function and blood pressure .

Neuronal Recovery and Neuroprotection

Ischemic Injury Recovery
NPFF has been shown to promote neuronal survival and enhance synaptic plasticity following ischemic injury. In experimental models, recombinant NPFF significantly reduced cellular damage markers and activated key pathways (e.g., protein kinase Cε and Sirtuin 1) associated with cellular stress responses .

Case Study: Corneal Nerve Recovery
In diabetic models, NPFF facilitated the recovery of corneal nerve injuries by enhancing neurite elongation and promoting epithelial wound healing. Subconjunctival injections of NPFF accelerated nerve reinnervation through the ERK1/2 signaling pathway, indicating its potential for treating diabetic complications .

Therapeutic Applications Summary Table

Application AreaMechanism/EffectKey Findings/Studies
Pain ModulationModulates opioid analgesiaAttenuates morphine-induced analgesia in rats
Opioid Side EffectsReduces adverse effects of opioidsPotential for enhancing opioid efficacy while minimizing side effects
Cardiovascular RegulationRegulates blood pressure via kidney signalingConfirmed presence in serum; inhibits cAMP production
Neuronal RecoveryPromotes neuronal survival after ischemic injuryActivates neuroprotective pathways; enhances synaptic plasticity
Corneal Nerve RecoveryFacilitates nerve healing in diabetic conditionsAccelerates reinnervation via ERK1/2 pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues within the RFamide Family

The RFamide peptide family shares the C-terminal RFamide motif but exhibits functional diversity:

Peptide Key Functions Receptor Targets Distinction from NPFF
NPFF Opioid modulation, cardiovascular regulation, neuroendocrine control NPFF1, NPFF2 Dual anti-opioid/pro-analgesic effects
FMRFamide Cardioexcitation (invertebrates) NPFF receptors (cross-reactivity) Lower affinity (Ki = 1.8 nM vs. NPFF’s 0.26 nM)
PrRP Prolactin release, appetite regulation GPR10, NPFF2 Primarily neuroendocrine, lacks anti-opioid activity
Kisspeptins Puberty onset, reproduction GPR54 (KISS1R) No interaction with NPFF receptors
QRFP (26RFa) Feeding, locomotor activity QRFPR (GPR103) Activates orexigenic pathways, distinct receptor
  • FMRFamide : Despite low sequence homology, FMRFamide binds NPFF receptors due to its C-terminal RFamide motif. However, NPFF exhibits 7-fold higher affinity for NPFF1 receptors (Ki = 0.26 nM vs. 1.8 nM for FMRFamide) .
  • PrRP : Shares NPFF2 receptor activation but lacks NPFF’s opioid-modulating effects. PrRP’s cardiovascular actions (e.g., blood pressure elevation) are mediated via NPFF2, suggesting functional overlap .

Opioid-Related Peptides

NPFF uniquely modulates opioid pathways:

  • Anti-opioid effects : NPFF attenuates morphine-induced analgesia and induces hyperalgesia in opioid-tolerant rats .
  • Pro-analgesic effects: Paradoxically, intrathecal NPFF enhances endogenous opioid analgesia in non-tolerant states .
  • Comparison with Endomorphins : Endomorphin-1/-2 (μ-opioid agonists) are antagonized by NPFF via NPFF2 receptors, highlighting bidirectional regulatory roles .

Non-Peptide Ligands

Non-peptide NPFF receptor ligands have been developed to overcome peptide stability issues:

  • RF9 : A dipeptide antagonist with high selectivity for NPFF receptors. Blocks NPFF-induced cardiovascular effects and opioid tolerance .
  • Actelion Compounds : Imidazole-pyrazine derivatives with IC₅₀ values <10 nM at NPFF1 (e.g., compound 1a: IC₅₀ = 2.3 nM) .
  • BIBP3226 : Initially a neuropeptide Y (NPY) Y1 antagonist, it cross-reacts with NPFF1 (Ki = 6.1 nM), underscoring structural similarities between NPY and NPFF receptors .

Key Research Findings

Receptor-Specific Effects

  • NPFF1 : Mediates hypothalamic functions (e.g., neuroendocrine regulation). Activation inhibits vasopressin release and modulates sympathetic outflow .
  • NPFF2 : Predominantly in spinal cord and brainstem, involved in pain modulation. NPFF2 agonists attenuate morphine analgesia, while antagonists (e.g., RF9) prevent opioid-induced hyperalgesia .

Clinical and Therapeutic Insights

  • Hypertension : NPFF levels are reduced in hypertensive human brains, correlating with elevated sympathetic activity .
  • Pain Management : NPFF2 antagonists (e.g., RF9) show promise in treating chronic pain without opioid side effects .
  • Obesity : QRFP and PrRP analogs (e.g., lipidated PrRP31) demonstrate weight-loss effects via NPFF2/GPR10 dual agonism, distinct from NPFF’s appetite-modulating roles .

Controversies and Unresolved Questions

  • Dual Analgesic/Anti-opioid Effects : The context-dependent actions of NPFF (pro- vs. anti-opioid) remain poorly understood. Proposed mechanisms include receptor heterodimerization with opioid receptors .
  • Species Variability : NPFF receptor distribution differs between rodents and primates. For example, NPFF2 is abundant in primate spinal cord but sparse in rats .

Biological Activity

Neuropeptide FF (NPFF), a member of the RFamide peptide family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NPFF, focusing on its mechanisms of action, physiological effects, and implications in various pathological conditions.

NPFF exerts its effects primarily through two G protein-coupled receptors: NPFF-R1 (GPR147) and NPFF-R2 (GPR74). Both receptors are involved in various signaling pathways that modulate physiological responses.

  • Receptor Coupling : NPFF-R1 predominantly couples with Gαi/o proteins, inhibiting adenylate cyclase activity, while NPFF-R2 can couple with both Gαi/o and Gαs proteins, leading to either inhibition or stimulation of adenylate cyclase activity depending on the tissue type .

2.1 Cardiovascular Regulation

NPFF has been implicated in cardiovascular regulation, particularly in blood pressure modulation. Studies indicate that NPFF signaling in the kidney can affect renal sodium handling and blood pressure regulation:

  • In Vivo Studies : Chronic infusion of NPFF into the renal capsule of mice resulted in decreased renal sodium excretion and increased blood pressure, suggesting a role in renal function and cardiovascular homeostasis .

2.2 Neuroprotective Effects

Recent research highlights the neuroprotective properties of NPFF, particularly in contexts such as ischemic injury:

  • Neuronal Survival : Recombinant NPFF (rNPFF) treatment in primary cortical cultures subjected to oxygen-glucose deprivation significantly reduced cellular damage and promoted neuronal survival by upregulating synaptic proteins like GAP43 and PSD95. This indicates its potential as a therapeutic target for stroke recovery .

2.3 Pain Modulation

NPFF plays a crucial role in pain modulation, offering insights into its analgesic potential:

  • Analgesic Interactions : NPFF has been shown to interact with opioid systems, modulating opioid analgesia. For instance, intracerebroventricular administration of NPFF attenuated morphine-induced analgesia, suggesting that it may be beneficial in managing opioid side effects .

3.1 Diabetic Corneal Nerve Regeneration

A study demonstrated that NPFF promotes nerve regeneration and wound healing in diabetic models:

  • Methodology : Subconjunctival injections of NPFF enhanced corneal nerve recovery in diabetic mice by activating the ERK pathway, indicating its potential for treating diabetic complications .

3.2 Testicular Morphogenesis

Research indicates that NPFF is involved in testicular development:

  • Findings : NPFF was shown to increase the expression of follicle-stimulating hormone beta subunit (fshb), crucial for testicular morphogenesis and function .

4. Data Tables

The following table summarizes key findings related to the biological activity of NPFF across different studies:

Study FocusKey FindingsReference
Cardiovascular RegulationNPFF increases blood pressure and decreases renal sodium excretion
Neuroprotective EffectsrNPFF enhances neuronal survival post-ischemic injury
Pain ModulationNPFF modulates opioid analgesia; attenuates morphine effects
Diabetic Nerve RegenerationPromotes corneal nerve recovery via ERK pathway
Testicular MorphogenesisIncreases fshb expression for testicular development

5. Conclusion

This compound is a multifaceted compound with significant biological activities impacting cardiovascular health, neuroprotection, pain modulation, and tissue regeneration. Its interactions with various receptor systems suggest potential therapeutic applications across multiple domains, including stroke recovery and pain management. Continued research is essential to fully elucidate the mechanisms underlying its diverse effects and to explore its clinical applications.

Q & A

Q. What experimental models are commonly used to investigate NPFF signaling in pain modulation?

Methodological Answer: Rodent models are predominant, employing thermal nociception tests (e.g., tail immersion, hot plate) and mechanical pain assays (e.g., von Frey filaments). For example, tail immersion tests measure latency to withdrawal in response to heat, while opioid-induced hyperalgesia (OIH) models evaluate NPFF receptor antagonists like RF8. These models often integrate behavioral assessments with molecular analyses (e.g., receptor expression via Western blot) .

Q. How is NPFF synthesized and characterized for in vivo studies?

Methodological Answer: Recombinant NPFF is produced via prokaryotic expression systems (e.g., E. coli), with purification steps involving HPLC and mass spectrometry (MS) for quality control. Critical parameters include endotoxin levels (<1.0 EU/µg) and peptide purity (>95%). For consistency, batch-to-batch validation (e.g., solubility, salt content) is recommended, particularly for sensitive assays like electrophysiology or receptor binding studies .

Q. What are the primary physiological roles of NPFF in opioid modulation?

Methodological Answer: NPFF regulates opioid tolerance and dependence via its receptors (NPFFR1/R2). Key studies use selective antagonists (e.g., RF9) to block NPFF receptors in mice, demonstrating attenuated morphine tolerance and reduced withdrawal symptoms. Behavioral assays (e.g., conditioned place preference) and neurochemical profiling (e.g., microdialysis for dopamine release) are critical for mechanistic insights .

Advanced Research Questions

Q. How do NPFF receptors influence neuroadaptive responses to chronic opioid exposure?

Methodological Answer: NPFF receptors mediate opioid-induced hyperalgesia (OIH) and tolerance through glutamatergic and GABAergic pathways. Advanced approaches include:

  • Electrophysiology: Recording synaptic currents in brain slices (e.g., parabrachial nucleus) to assess NPFF's modulation of opioid receptor activity.
  • Knockout Models: NPFFR1/R2-deficient mice to isolate receptor-specific effects on morphine analgesia and withdrawal.
  • Dose-Escalation Protocols: Chronic morphine administration (e.g., 10–50 mg·kg⁻¹ over 5 days) paired with RF9 pretreatment to study dose-dependent blockade of OIH .

Q. How can researchers reconcile contradictory findings on NPFF's role in opioid withdrawal?

Methodological Answer: Contradictions may arise from species differences (e.g., mice vs. rats), dosing regimens, or receptor specificity. To address this:

  • Dose-Response Curves: Systematically test RF9 across doses (1–10 mg·kg⁻¹) to identify thresholds for symptom reduction (e.g., jumping vs. diarrhea).
  • Temporal Analysis: Time-locked administration of NPFF agonists/antagonists during withdrawal phases (e.g., acute vs. chronic).
  • Multivariate Statistics: Two-way ANOVA with post hoc Bonferroni corrections to isolate interaction effects between NPFF and opioid pathways .

Q. What molecular techniques are critical for mapping NPFF receptor interactions in the CNS?

Methodological Answer:

  • Immunohistochemistry: Use monoclonal antibodies (e.g., anti-NPFFR1) to localize receptors in brain regions like the hypothalamus or periaqueductal gray.
  • Receptor Binding Assays: Competitive displacement studies with radiolabeled NPFF analogs (e.g., ¹²⁵I-Y8F-NPFF) to quantify affinity changes under opioid exposure.
  • CRISPR/Cas9 Editing: Knock-in models with fluorescent NPFFR1 reporters to track real-time receptor trafficking in neurons .

Q. How does NPFF modulate cross-talk between opioid and neuropeptide systems (e.g., neuropeptide Y)?

Methodological Answer: Dual-label in situ hybridization identifies co-localization of NPFF and neuropeptide Y (NPY) in brain sections. Functional interplay is assessed via:

  • Pharmacological Blockade: Co-administration of NPFF antagonists and NPY receptor inhibitors (e.g., BIBO3304) in pain models.
  • Calcium Imaging: Measure NPFF-induced Ca²⁺ flux in NPY-expressing neurons cultured from transgenic mice.
  • Behavioral Pharmacology: NPY knockout mice treated with NPFF agonists to dissect anxiolytic vs. hyperalgesic effects .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing NPFF receptor knockout phenotypes?

Methodological Answer:

  • Repeated-Measures ANOVA: For longitudinal studies (e.g., morphine tolerance over 10 days).
  • Nonparametric Tests: Mann-Whitney U tests for skewed withdrawal symptom data (e.g., paw tremors).
  • Power Analysis: Pre-study sample size calculations to ensure detection of subtle NPFF-mediated effects (e.g., 20% reduction in OIH) .

Q. How should researchers address variability in NPFF peptide batch quality?

Methodological Answer:

  • QC Metrics: Require certificates of analysis (CoA) for peptide content, solubility, and endotoxin levels.
  • Internal Validation: Parallel assays with a reference batch (e.g., dose-response in vitro bioactivity tests).
  • Normalization: Adjust peptide concentrations based on quantitative amino acid analysis (AAA) for cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.